molecular formula C27H29N3O6S B289369 ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

Cat. No. B289369
M. Wt: 523.6 g/mol
InChI Key: KYCLGQBUPHVUNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves the inhibition of various enzymes and proteins that are involved in the inflammatory, cancerous, and fungal pathways. It has also been found to interact with metal ions, leading to changes in its fluorescence properties.
Biochemical and Physiological Effects:
Ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, induce apoptosis in cancer cells, and inhibit fungal growth. In addition, it has been found to interact with metal ions, leading to changes in its fluorescence properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate in lab experiments include its anti-inflammatory, anticancer, and antifungal properties, as well as its potential use as a fluorescent probe for the detection of metal ions. However, its limitations include its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate. These include further studies to fully understand its mechanism of action, the development of more efficient and cost-effective synthesis methods, and the exploration of its potential applications in other scientific fields, such as materials science and environmental science.
In conclusion, ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. Its anti-inflammatory, anticancer, and antifungal properties, as well as its potential use as a fluorescent probe for the detection of metal ions, make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in other scientific fields.

Synthesis Methods

The synthesis method of ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate involves the reaction of 2,4-dimethoxyaniline with acetic anhydride to form N-acetyl-2,4-dimethoxyaniline. This compound is then reacted with thieno[2,3-c]pyridine-6-carboxylic acid to form the intermediate compound, which is then reacted with ethyl chloroformate to form the final product.

Scientific Research Applications

Ethyl 3-[(2,4-dimethoxyanilino)carbonyl]-2-[(phenylacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate has been studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anticancer, and antifungal properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C27H29N3O6S

Molecular Weight

523.6 g/mol

IUPAC Name

ethyl 3-[(2,4-dimethoxyphenyl)carbamoyl]-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate

InChI

InChI=1S/C27H29N3O6S/c1-4-36-27(33)30-13-12-19-22(16-30)37-26(29-23(31)14-17-8-6-5-7-9-17)24(19)25(32)28-20-11-10-18(34-2)15-21(20)35-3/h5-11,15H,4,12-14,16H2,1-3H3,(H,28,32)(H,29,31)

InChI Key

KYCLGQBUPHVUNE-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC3=C(C=C(C=C3)OC)OC)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.